3-(2-Ethoxyethoxy)aniline
Overview
Description
“3-(2-Ethoxyethoxy)aniline” is an organic compound . It is a derivative of aniline, which is an aromatic amine compound . Aniline is a precursor to many industrial chemicals, primarily used in the manufacture of precursors to polyurethane .
Synthesis Analysis
Anilines, including “this compound”, can be synthesized from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline . This method for making anilines is known as the nitration–reduction pathway .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a benzene ring with a nitrogen atom attached, and an ethoxyethoxy group attached to the benzene ring . The InChI code for this compound is provided in the source .Chemical Reactions Analysis
Anilines, including “this compound”, have been studied extensively as reductants of environmental oxidants such as manganese dioxide . They are also transformed by environmental oxidants like ozone . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .Safety and Hazards
Anilines, including “3-(2-Ethoxyethoxy)aniline”, are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer . They also cause damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
It is known that aniline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The specific mode of action of 3-(2-Ethoxyethoxy)aniline is not well-documented. Aniline derivatives are known to undergo electrochemical oxidation, which is an essential alternative to conventional chemical transformation. This process provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
Biochemical Pathways
Aniline and its derivatives are known to be involved in various biochemical reactions, including oxidation reactions .
Result of Action
Aniline derivatives are known to have various effects at the molecular and cellular levels, depending on their specific structures and the biological systems they interact with .
Properties
IUPAC Name |
3-(2-ethoxyethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,2,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVOFNFQYNJRLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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